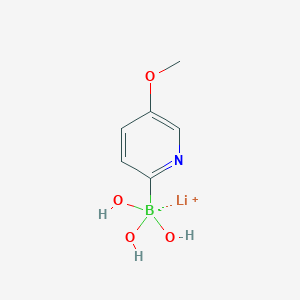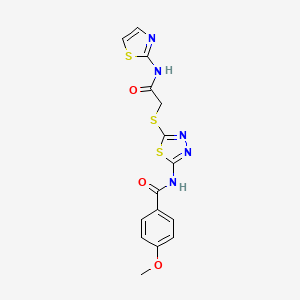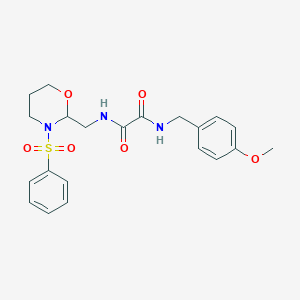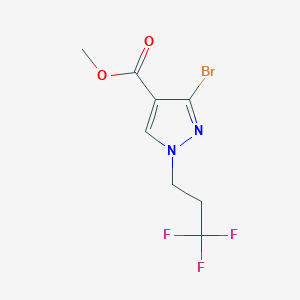
Lithium (5-methoxypyridin-2-YL)trihydroxyborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of Lithium (5-methoxypyridin-2-YL)trihydroxyborate consists of a pyridine ring with a methoxy group at the 5th position. This is connected to a borate group which is further connected to a lithium atom.科学的研究の応用
Nucleophilic Amination of Methoxypyridines
A novel protocol for the nucleophilic amination of methoxypyridines, using sodium hydride (NaH) in the presence of lithium iodide (LiI), has been developed. This method provides concise access to aminopyridines, which are of potential medicinal interest, suggesting applications in pharmaceuticals and drug development (J. Pang, A. Kaga, S. Chiba, 2018).
Structural Control in Weakly Polar Aprotic Solvents
Research on the structures of lithium phenolates in weakly polar, aprotic solvents such as pyridine and tetrahydrofuran has been established through 13C NMR spectroscopy. This study highlights the effects of substituents on the aggregation equilibrium between dimer and tetramer forms, which is crucial for understanding the reactions involving organic lithium salts in synthetic chemistry (L. M. Jackman, Bradley D. Smith, 1988).
Lithium Batteries Cathode Materials
High Voltage Systems for Rechargeable Li Batteries
A study on the application of ionic liquids for rechargeable lithium batteries, focusing on high-voltage systems, demonstrates the role of lithium-based compounds in developing advanced electrolytes compatible with lithium metal anodes. This research is pivotal for enhancing the efficiency and safety of high-energy-density lithium batteries (Valentina Borgel, E. Markevich, D. Aurbach, et al., 2009).
Thin-Film Lithium and Lithium-Ion Batteries
The development of solid-state thin-film lithium and lithium-ion batteries, which have applications in consumer and medical products, underscores the importance of lithium compounds in facilitating the miniaturization and performance improvement of energy storage devices. This area of research showcases the potential for lithium (5-methoxypyridin-2-YL)trihydroxyborate in thin-film battery technology (J. Bates, 2000).
特性
IUPAC Name |
lithium;trihydroxy-(5-methoxypyridin-2-yl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BNO4.Li/c1-12-5-2-3-6(8-4-5)7(9,10)11;/h2-4,9-11H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVDKTFIYZHOIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[B-](C1=NC=C(C=C1)OC)(O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BLiNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium (5-methoxypyridin-2-YL)trihydroxyborate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2880539.png)
![(E)-N-[[4-(3-Cyclopropylpyrazol-1-yl)phenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2880541.png)
![N-Methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1-pyrazin-2-ylazetidin-3-amine](/img/structure/B2880543.png)

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B2880545.png)
![N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2880547.png)
![4-[(3-Methoxyphenyl)amino]thiane-4-carboxylicacid](/img/structure/B2880548.png)



![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-5-[1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazole](/img/structure/B2880554.png)
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-2-chloroacetamide;hydrochloride](/img/structure/B2880555.png)
![N-[[1-(3-Chloro-2-fluorophenyl)cyclopentyl]methyl]prop-2-enamide](/img/structure/B2880560.png)
![{[(4-Bromophenyl)methyl]carbamoyl}methyl 2,4-dimethylbenzoate](/img/structure/B2880562.png)